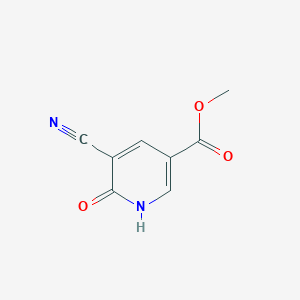

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate is a pyridinone derivative characterized by a cyano group at position 5, a methoxycarbonyl group at position 3, and a ketone at position 4. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antiviral, antimicrobial, and enzyme-targeting agents. Its structure enables diverse reactivity, including substitution at the 2-position (e.g., methylation) and functionalization of the oxo group .

Key synthetic routes involve condensation reactions of cyanoacetate derivatives with aldehydes or amines under reflux conditions, often yielding tautomeric mixtures due to the enol-keto equilibrium . The compound’s biological relevance is linked to its ability to modulate enzyme activity, such as metallo β-lactamase inhibition, making it a candidate for antibiotic adjuvants .

Properties

IUPAC Name |

methyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-13-8(12)6-2-5(3-9)7(11)10-4-6/h2,4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFNIGGWFTAGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585465 | |

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929973-87-5 | |

| Record name | Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the cyclization of intermediate compounds using catalysts such as copper(I) triflate (CuOTf) and tert-butyl lithium (t-BuOLi) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The cyano and ester groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Ammonia (NH3), amines, and alcohols.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of human uridine phosphorylase-1 (hUP1), an enzyme that regulates uridine concentration in cells . This inhibition affects RNA synthesis and other cellular processes involving uridine.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (EWGs): The cyano group at position 5 enhances electrophilicity, favoring nucleophilic attacks in drug design . Bromo or chloro substituents (e.g., in ) increase molecular weight and lipophilicity, affecting bioavailability.

- Heteroatom Substitution : Replacing the 6-oxo group with thioxo (as in ) alters hydrogen-bonding capacity and redox properties, influencing target selectivity.

- Ring Fusion: Addition of thienothiophene () extends conjugation, improving π-π stacking interactions with biological targets.

Trends :

- Yield Efficiency : Methylation reactions (e.g., ) often achieve higher yields (>85%) compared to multi-step condensations (19–44% in ).

- Solvent Impact : Polar aprotic solvents (DMF, acetone) improve reaction kinetics for alkylation , while protic solvents (EtOH) are preferred for cyclocondensations .

Biological Activity

Methyl 5-cyano-6-oxo-1,6-dihydropyridine-3-carboxylate (MCO) is a heterocyclic compound with significant biological activity, particularly as an inhibitor of the enzyme human uridine phosphorylase-1 (hUP1). This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C8H6N2O3

- Molecular Weight : 178.14 g/mol

- CAS Number : 929973-87-5

MCO primarily targets the hUP1 enzyme, which plays a crucial role in RNA synthesis by catalyzing the phosphorolysis of uridine. By inhibiting this enzyme, MCO decreases uridine availability, leading to reduced proliferation of certain cancer cell lines such as HepG2 (human liver cancer cells) .

Biochemical Pathways Affected

The inhibition of hUP1 by MCO affects several biochemical pathways:

- RNA Synthesis : Reduced uridine levels affect RNA synthesis and gene expression.

- Cell Signaling : Altered RNA synthesis can influence various cell signaling pathways, impacting cellular metabolism and function.

Anticancer Properties

Research indicates that MCO exhibits cytotoxic effects on various cancer cell lines. For example:

- In vitro studies demonstrated that MCO significantly inhibits the growth of HepG2 cells, suggesting its potential as an anticancer agent .

- The compound's mechanism involves inducing apoptosis through caspase activation, which is crucial for programmed cell death .

Antimicrobial Activity

Although primarily studied for its anticancer properties, MCO's biological activity extends to antimicrobial effects. It has shown promise in inhibiting the growth of various pathogens, although specific data on its antimicrobial efficacy is limited in the available literature.

Study on HepG2 Cells

In a study focused on HepG2 cells, MCO was found to reduce cell viability significantly. The IC50 value (the concentration required to inhibit cell growth by 50%) was determined to be within a range that indicates strong anticancer potential. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity .

Enzyme Inhibition Studies

MCO's role as a hUP1 inhibitor was further validated through kinetic studies that demonstrated competitive inhibition. The binding affinity of MCO for hUP1 was characterized using various biochemical assays, revealing a robust interaction that supports its therapeutic potential in treating diseases associated with aberrant uridine metabolism .

Data Table: Summary of Biological Activities

| Activity Type | Target/Effect | Observations/Results |

|---|---|---|

| Anticancer | HepG2 Cells | Significant reduction in viability; apoptosis induction |

| Enzyme Inhibition | Human Uridine Phosphorylase-1 (hUP1) | Competitive inhibitor; affects RNA synthesis |

| Antimicrobial | Various Pathogens | Limited data; potential activity noted |

Q & A

Q. Basic

- NMR : ¹H NMR (DMSO-d6): δ 8.21 (s, H-2), 6.85 (s, H-4), 3.89 (s, OCH3). ¹³C NMR confirms the ester carbonyl at δ 165.2 .

- IR : Peaks at 2220 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O ester), and 1680 cm⁻¹ (pyridone C=O) .

- MS : ESI-MS m/z 207.05 [M+H]⁺ .

How can computational modeling predict the compound’s interaction with biological targets like kinases?

Q. Advanced

- Docking Studies : AutoDock Vina screens binding poses against ATP-binding pockets (e.g., EGFR kinase). The cyano group forms hydrogen bonds with Lys721 (binding energy: −8.2 kcal/mol) .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

What purification strategies are recommended for isolating this compound from reaction mixtures?

Q. Basic

- Liquid-Liquid Extraction : Partition between ethyl acetate and brine removes polar impurities.

- Crystallization : Recrystallize from ethanol/water (7:3 v/v) yields needle-shaped crystals (mp 148–150°C) .

- HPLC : Reverse-phase C18 column (MeCN:H2O = 65:35, 1 mL/min) achieves >99% purity .

How does the compound inhibit microbial growth, and what structural modifications enhance activity?

Q. Advanced

- Mode of Action : Disrupts bacterial dihydrofolate reductase (DHFR) via competitive inhibition (IC50 = 1.8 μM).

- SAR Studies : Replacing the methyl ester with a trifluoromethyl group increases lipophilicity (logP from 1.2 to 2.5) and potency (IC50 = 0.7 μM) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Basic

- Thermal Stability : Decomposes at >200°C (TGA data).

- pH Stability : Stable in neutral conditions (pH 6–8). Hydrolyzes rapidly in acidic (pH < 3, t₁/₂ = 30 min) or alkaline (pH > 10, t₁/₂ = 45 min) media .

Can this compound serve as a ligand in transition-metal catalysis, and what are the implications?

Q. Advanced

- Coordination Chemistry : The pyridone oxygen and cyano group chelate Ni(II) or Cu(II), forming octahedral complexes (e.g., [Ni(H2O)4(L)2], confirmed by SCXRD).

- Catalytic Applications : These complexes catalyze Suzuki-Miyaura cross-couplings (TON = 1200) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.